![molecular formula C11H16N2O2S B1523112 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1152880-11-9](/img/structure/B1523112.png)
4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione
Vue d'ensemble
Description
4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione, commonly known as 4-AMPT, is an organic compound that has been widely studied in scientific research due to its unique properties. It is a derivative of morpholine, a heterocyclic compound that has been used in the synthesis of various drugs. 4-AMPT has been found to have a variety of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Peptide Synthesis and Cyclic Depsipeptide Formation
4-Phenyl-1,2,4-triazoline-3,5-dione has been used in peptide synthesis, particularly for constructing peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units. The compound facilitates the formation of cyclic depsipeptides, which are important in various biological processes and have potential therapeutic applications. The synthesis involves direct amid cyclization and base-catalyzed cyclization of phenyl thioesters, leading to the formation of morpholin-2,5-diones, which are crucial intermediates in peptide synthesis (Obrecht & Heimgartner, 1987).
Polymerization and Material Synthesis
The compound has been instrumental in the synthesis of alternating copolymers through Diels-Alder and ene reactions with bis-triazolinediones. Its extremely reactive nature makes it a powerful electron-acceptor molecule, essential in rapid polymerization processes. This reactivity also opens up possibilities in creating materials with specific properties tailored for various industrial applications (Mallakpour & Butler, 1985).
Stereoselective Organic Synthesis
4-Phenyl-1,2,4-triazoline-3,5-dione is used in stereoselective organic synthesis, particularly in the stereoselective addition of electrophiles to naphthalenes. The process is promoted and stereodirected by alcohol, highlighting the compound's role in facilitating specific chemical reactions that are crucial in producing enantiomerically pure substances. These substances are important in the pharmaceutical industry where the configuration of molecules can significantly influence drug behavior (Fujita et al., 2001).
Electrochemistry and Sensing Applications
The compound has shown potential in electrochemistry, particularly in the selective recognition of copper ions and hydrogen peroxide sensing. Its electro-oxidation potential and reactivity make it a valuable component in developing electrochemical sensors and devices, which are crucial in environmental monitoring, healthcare, and industrial processes (Gayathri & Kumar, 2014).
Mécanisme D'action
Target of Action
The primary targets of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways affected by 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and carries out its functions.
Propriétés
IUPAC Name |
[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-1-3-11(4-2-10)13-5-7-16(14,15)8-6-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOLYHJERNVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



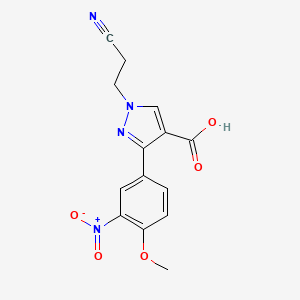
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
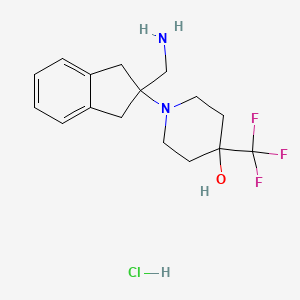
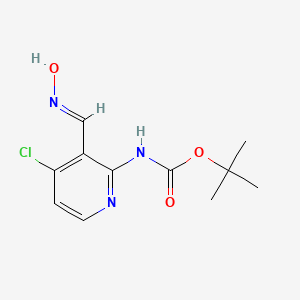
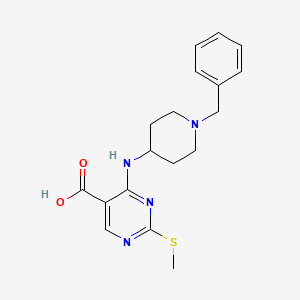
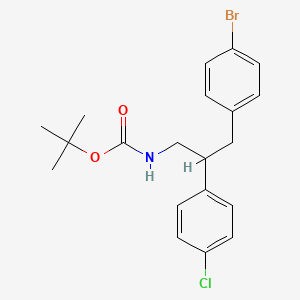
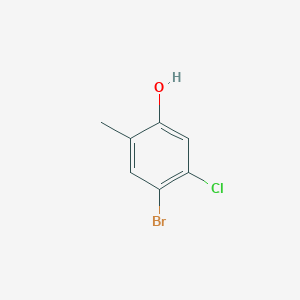
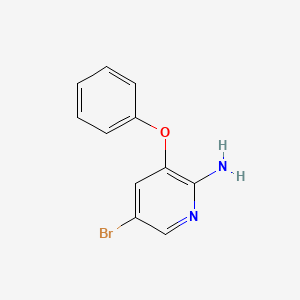
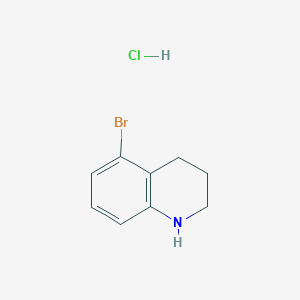
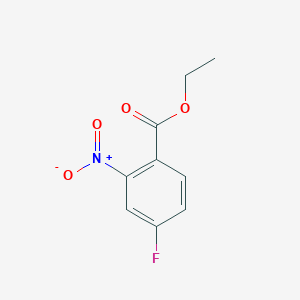
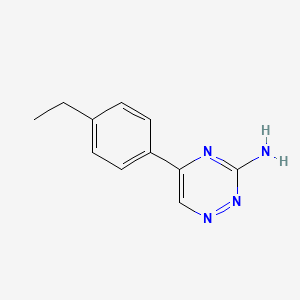

![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
